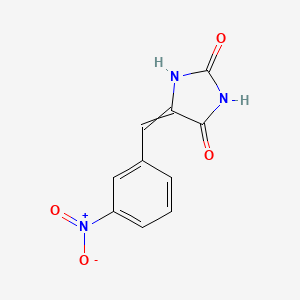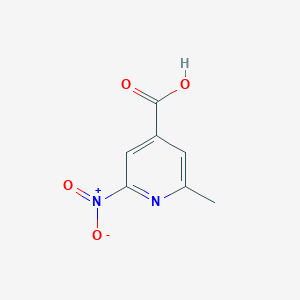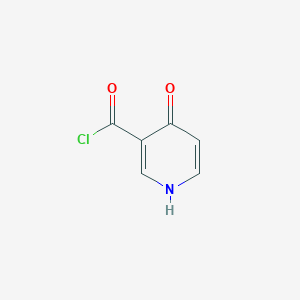
3-Pyridinecarbonyl chloride, 4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonyl chloride, 4-hydroxy- is a chemical compound that belongs to the class of pyridine derivatives. Pyridine moieties are present in many natural products, drugs, pesticides, and industrial materials due to their specific characteristics such as basicity, hydrogen bond-forming ability, and water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for preparing 3-Pyridinecarbonyl chloride, 4-hydroxy- involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates . This method allows for the preparation of various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates . The reaction typically involves refluxing a xylene solution of methyl/ethyl 3-aminobut-2-enoates and methyl/ethyl 3-aryl-3-oxopropanoates in the presence of molecular sieves .
Industrial Production Methods
Industrial production methods for 3-Pyridinecarbonyl chloride, 4-hydroxy- are not extensively documented. the high reactivity of the synthesized 4-oxo-1,4-dihydropyridine-3-carboxylates provides easy access to various substituted nicotinates, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular sieves, Mo(CO)6, and various nucleophiles such as pyridine, substituted pyridines, and pyrazine . Reaction conditions often involve refluxing in solvents like xylene or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylates and nicotinates .
Scientific Research Applications
3-Pyridinecarbonyl chloride, 4-hydroxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarbonyl chloride, 4-hydroxy- include:
4-Oxo-1,4-dihydropyridine-3-carboxylates: These compounds have similar structures and reactivity.
4-Oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide: This compound has similar chemical properties and applications.
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate: Another closely related compound with similar reactivity and applications.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy- is unique due to its high reactivity and versatility in forming various substituted derivatives. This makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical drugs .
Properties
CAS No. |
51727-03-8 |
|---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H,8,9) |
InChI Key |
HXDFIFKXAVCLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C(C1=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid methyl ester](/img/structure/B8695235.png)
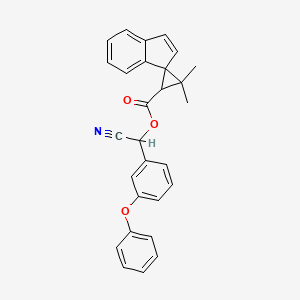
![4-(Chloromethyl)-5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B8695248.png)
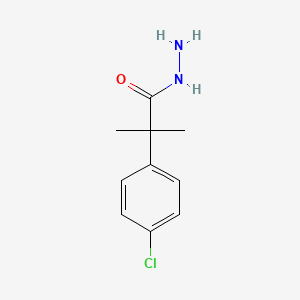
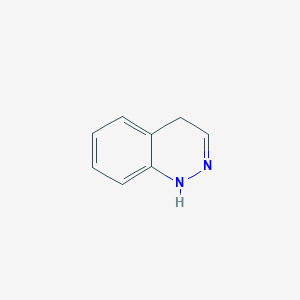
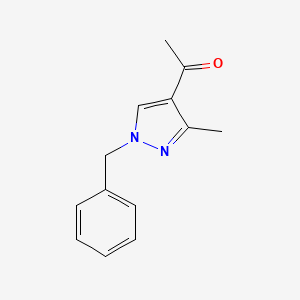
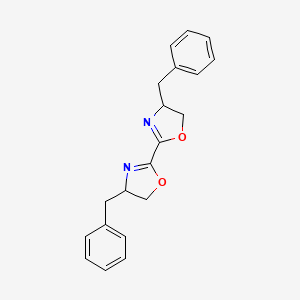
![N-[(4-benzothiazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B8695281.png)
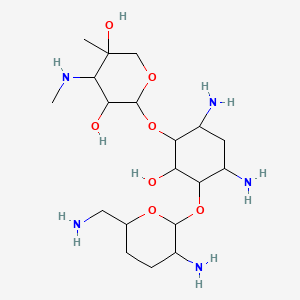
![[5-(Pyridin-3-YL)-1,2-oxazol-3-YL]methanamine](/img/structure/B8695297.png)
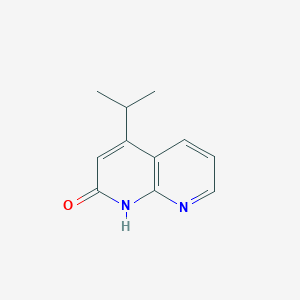
![(7-Chlorofuro[2,3-c]pyridin-5-yl)methanol](/img/structure/B8695307.png)
